molecular formula C17H19Cl2NO3 B15245410 Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate CAS No. 1384265-55-7

Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclohexane-1,7'-quinoline]-3'-carboxylate

Cat. No.: B15245410
CAS No.: 1384265-55-7
M. Wt: 356.2 g/mol
InChI Key: AAHLTMFRQZIHIY-UHFFFAOYSA-N
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Description

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate typically involves multiple steps. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield the desired spirocyclic product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as solvent-free reactions or the use of continuous flow reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups in place of the chlorine atoms .

Scientific Research Applications

Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2’,4’-dichloro-5’-oxo-6’,8’-dihydro-5’H-spiro[cyclohexane-1,7’-quinoline]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

1384265-55-7

Molecular Formula

C17H19Cl2NO3

Molecular Weight

356.2 g/mol

IUPAC Name

ethyl 2,4-dichloro-5-oxospiro[6,8-dihydroquinoline-7,1'-cyclohexane]-3-carboxylate

InChI

InChI=1S/C17H19Cl2NO3/c1-2-23-16(22)13-14(18)12-10(20-15(13)19)8-17(9-11(12)21)6-4-3-5-7-17/h2-9H2,1H3

InChI Key

AAHLTMFRQZIHIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(CC3(CCCCC3)CC2=O)N=C1Cl)Cl

Origin of Product

United States

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